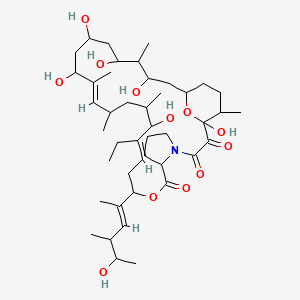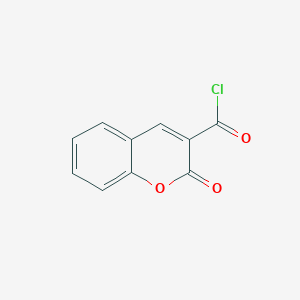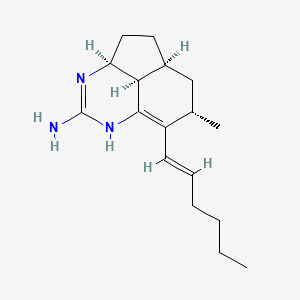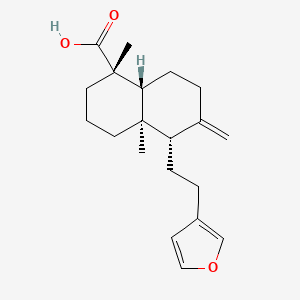![molecular formula C24H26N2O5 B1246983 Methyl 2-[(tert-butoxycarbonyl)amino]-3-(2-phenoxy-6-quinolinyl)propanoate](/img/structure/B1246983.png)
Methyl 2-[(tert-butoxycarbonyl)amino]-3-(2-phenoxy-6-quinolinyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(tert-butoxycarbonyl)-3-(2-phenoxy-6-quinolyl)alaninate is a member of quinolines and a carbamate ester. It derives from a tert-butanol.
Scientific Research Applications
Synthesis and Transformations
Methyl 2-[(tert-butoxycarbonyl)amino]-3-(2-phenoxy-6-quinolinyl)propanoate and its derivatives are key intermediates in various synthesis processes. For instance, it's used in the synthesis of Biotin, a vital vitamin involved in metabolic processes (Qin et al., 2014). Similarly, it serves as a precursor for the synthesis of methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, which undergoes various transformations to produce substitution products and fused heterocycles (Baš et al., 2001).
Crystal and Molecular Structure
The compound's derivatives are often analyzed for their molecular and crystal structures. For instance, a study on tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate revealed the extended, nearly all-trans C5 conformation and the influence of weak intermolecular bonding in stabilizing the molecule's conformation (Kozioł et al., 2001).
Enantioselective Synthesis
Enantioselective synthesis is another significant application. For example, both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid were synthesized using derivatives of this compound, highlighting its role in producing neuroexcitant analogues (Pajouhesh et al., 2000).
Applications in Material and Medicinal Chemistry
Phosphine Ligands in Asymmetric Catalysis
Derivatives of the compound are used to synthesize phosphine ligands, playing a crucial role in asymmetric catalysis. This has implications in the pharmaceutical industry, especially in the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).
properties
Product Name |
Methyl 2-[(tert-butoxycarbonyl)amino]-3-(2-phenoxy-6-quinolinyl)propanoate |
|---|---|
Molecular Formula |
C24H26N2O5 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-phenoxyquinolin-6-yl)propanoate |
InChI |
InChI=1S/C24H26N2O5/c1-24(2,3)31-23(28)26-20(22(27)29-4)15-16-10-12-19-17(14-16)11-13-21(25-19)30-18-8-6-5-7-9-18/h5-14,20H,15H2,1-4H3,(H,26,28) |
InChI Key |
URJWULOCTKFAJI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)N=C(C=C2)OC3=CC=CC=C3)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)N=C(C=C2)OC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(Z,6S)-2-methyl-6-[(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B1246904.png)










